N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-9-3-5-10(6-4-9)7-13-12(17)11-8-14-16-15-11/h3-6,8H,2,7H2,1H3,(H,13,17)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRSUZWCJQWNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Preparation of 4-ethylbenzyl chloride: This can be achieved by chloromethylating ethylbenzene using acetal, chlorosulfonic acid, and a Lewis acid catalyst under nitrogen protection.
Formation of the triazole ring: The 4-ethylbenzyl chloride is then reacted with sodium azide to form the corresponding azide, which undergoes a cycloaddition reaction with an alkyne to form the triazole ring.
Amidation: The final step involves the reaction of the triazole derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide formation, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,3-triazoles, including N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide, exhibit significant antimicrobial properties. Triazole compounds are known to possess activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that triazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungal species .
Anticancer Properties
The anticancer potential of triazole compounds is also notable. This compound has been evaluated for its effects on cancer cell lines. Research suggests that modifications to the triazole structure can enhance its efficacy against specific cancer types by inducing apoptosis or inhibiting cell proliferation .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. For example, derivatives of triazoles have been studied for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition of this enzyme can be beneficial in managing diabetes by controlling blood sugar levels .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the ethylbenzyl moiety or variations in the triazole ring can significantly affect the compound's potency and selectivity against biological targets.
Key SAR Findings:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the phenyl ring can enhance or diminish antimicrobial activity.
- Triazole Variants : Different substitutions on the triazole ring may alter binding affinity to target enzymes or receptors, impacting overall efficacy .
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- A study demonstrated that a related triazole compound exhibited potent anticancer activity against estrogen receptor-positive breast cancer cells with significant growth inhibition observed .
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Triazole A | Antimicrobial | 12.5 |
| Triazole B | Anticancer (MCF7) | 15.0 |
| N-(4-Ethylbenzyl)-Triazole | α-glucosidase Inhibitor | 28 |
Mechanism of Action
The mechanism of action of N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The ethylbenzyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Features
The 1H-1,2,3-triazole-5-carboxamide scaffold is highly modifiable, with variations in substituents at positions 1 (R1) and the carboxamide group (R2) significantly influencing properties. Below is a comparative analysis of key analogs:
Physical Properties
Melting points (MP) and solubility vary with substituents:
- High-MP Compounds : Hydroxy or polar groups (e.g., Compound 8, MP 178–179°C ) due to hydrogen bonding.
- Low-MP/Oily Compounds: Nonpolar substituents (e.g., SI62, oily ).
- Target Compound : Expected MP range 80–120°C, intermediate between ethyl (moderate polarity) and methoxy derivatives (e.g., 19c, MP 79–81°C ).
Biological Activity
N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Synthesis
The molecular structure of this compound features a triazole ring substituted with a carboxamide group and an ethylbenzyl moiety. The synthesis typically involves the coupling of 4-ethylbenzylamine with 1H-1,2,3-triazole-5-carboxylic acid through standard amide formation protocols.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antitumor Activity : Various studies have reported its potential as an anticancer agent. For instance, derivatives of 1,2,3-triazoles have shown significant inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth through various pathways.
- Enzyme Inhibition : The compound has been identified as a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and tumor immune evasion. This inhibition can enhance T-cell activity against tumors.
Research indicates that the mechanism of action for this compound may involve:
- IDO1 Inhibition : The compound interacts with the active site of IDO1, preventing substrate binding and thereby reducing the production of immunosuppressive metabolites. This interaction has been linked to enhanced immune responses against tumors .
Case Studies
Several studies have provided insights into the biological activity of this compound:
| Study | Findings | Cell Line Tested | IC50 Value |
|---|---|---|---|
| Study 1 | Significant IDO1 inhibition leading to enhanced T-cell proliferation | MDA-MB-231 (breast cancer) | 92–94 nM |
| Study 2 | Induced apoptosis in leukemic T-cells without DNA intercalation | Jurkat T-cells | Not specified |
| Study 3 | Antitumor efficacy in vivo with tumor growth inhibition rates of 79–96% | Swiss albino mice | Not specified |
Detailed Research Findings
In a notable study investigating the triazole derivatives' effects on immune modulation, this compound was highlighted for its ability to significantly upregulate cytotoxic CD8+ T-cell activity while maintaining low cytotoxicity towards normal cells .
Another investigation focused on the compound's role in apoptosis induction within cancer cells. The study demonstrated that treatment with this compound resulted in morphological changes characteristic of apoptosis—such as membrane blebbing and chromatin condensation—in Jurkat T-cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. For example, react 4-ethylbenzyl azide with a propargyl carboxamide precursor under inert conditions (N₂ atmosphere) using Cu(I) as a catalyst. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol/water mixtures ensures >95% purity. Monitor reaction progress using TLC and confirm structure via (e.g., triazole proton at δ 7.8–8.1 ppm) and LC-MS .
Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture system. Refine the structure using SHELXL (v.2018), which handles anisotropic displacement parameters and hydrogen bonding networks. Validate geometry with WinGX/PLATON, checking for R-factor convergence (<5%) and ADDSYM alerts to avoid overinterpretation of symmetry .
Q. What spectroscopic techniques are critical for characterizing its structural integrity?
- Methodology :
- NMR : , , and 2D experiments (HSQC, HMBC) to confirm triazole ring connectivity and ethylbenzyl substituents.
- IR : Detect carboxamide C=O stretch (~1650–1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address low aqueous solubility of this compound in biological assays?
- Methodology :
- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the ethylbenzyl moiety while preserving bioactivity.
- Formulation : Use co-solvents (DMSO/PEG 400) or nanoemulsions. Validate solubility via dynamic light scattering (DLS) and in vitro permeability assays (Caco-2 model) .
- Contradictions : Some derivatives may exhibit reduced potency despite improved solubility. Balance lipophilicity (logP 2–3) using computational tools like Schrödinger’s QikProp .
Q. What experimental strategies resolve discrepancies in enzyme inhibition data across studies?
- Methodology :
- Assay Standardization : Use uniform substrate concentrations (e.g., ATP at Km for kinase assays) and control for buffer ionic strength/pH.
- Cross-Validation : Compare IC₅₀ values from fluorescence-based assays (e.g., ADP-Glo™) with radiometric methods. Statistical analysis (ANOVA, p<0.05) identifies outliers .
Q. How can molecular docking predict binding modes to target proteins like kinases or HDACs?
- Methodology :
- Protein Preparation : Retrieve target structures from PDB (e.g., HDAC2: 4LX9), remove water, add hydrogens.
- Docking : Use AutoDock Vina with Lamarckian GA. Set grid boxes around catalytic sites (e.g., Zn²⁺ in HDACs). Validate poses with MD simulations (AMBER, 50 ns) and compare to crystallographic data .
Q. What are the best practices for analyzing SAR when modifying the ethylbenzyl substituent?
- Methodology :
- Library Design : Synthesize analogs with halogens, methoxy, or bulky groups (e.g., tert-butyl) at the 4-ethyl position.
- Data Analysis : Plot bioactivity (pIC₅₀) against steric (molar refractivity) and electronic (Hammett σ) parameters. QSAR models (e.g., CoMFA) identify critical regions for optimization .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational predictions for triazole-carboxamide conformers?
- Resolution : Crystallography captures the lowest-energy conformation in solid state, while docking simulations prioritize solution-phase interactions. Use QM/MM (B3LYP/6-31G*) to compare gas-phase and solvated energies. Cross-reference with NOE restraints from NMR to identify dominant solution conformers .
Q. How to reconcile divergent cytotoxicity results between 2D cell monolayers and 3D tumor spheroids?
- Approach :
- 3D Models : Use HCT-116 spheroids in Matrigel to mimic tumor microenvironments. Measure ATP-based viability (CellTiter-Glo® 3D) and hypoxia markers (pimonidazole staining).
- Mechanistic Insight : Poor penetration in spheroids may explain reduced efficacy despite potent 2D activity. Test PEGylated derivatives or combinational therapies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
